5-[4-(benzyloxy)phenyl]-2H-tetrazole

Monoamine Oxidase B Inhibition Parkinson's Disease Tetrazole Medicinal Chemistry

Select this compound for its regioselective N²-derivatisation handle essential to the 16a/18a series achieving IC₅₀ 2 nM vs. MAO-B with >37,000× selectivity over MAO-A. The para-benzyloxy group delivers a unique lipophilic and steric profile irreplaceable by halogen, alkoxy, or unsubstituted phenyl congeners—confirmed by SAR cliffs spanning 267-fold potency changes. Also serves as a validated herbicidal lead and a non-classical carboxylic acid bioisostere (pKa 4.48). Demand the free N–H tetrazole—pre-alkylated analogs cannot access the active regioisomer.

Molecular Formula C14H12N4O
Molecular Weight 252.27 g/mol
Cat. No. B4425069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(benzyloxy)phenyl]-2H-tetrazole
Molecular FormulaC14H12N4O
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNN=N3
InChIInChI=1S/C14H12N4O/c1-2-4-11(5-3-1)10-19-13-8-6-12(7-9-13)14-15-17-18-16-14/h1-9H,10H2,(H,15,16,17,18)
InChIKeyPKQYKRLDGXWMOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[4-(Benzyloxy)phenyl]-2H-tetrazole – Procurement-Ready Physicochemical and Structural Baseline


5-[4-(Benzyloxy)phenyl]-2H-tetrazole (CAS 130019-48-6) is a 5-monosubstituted N–H tetrazole bearing a para-benzyloxyphenyl substituent, with molecular formula C₁₄H₁₂N₄O and molecular weight 252.27 g·mol⁻¹ [1]. The compound crystallises as a high-melting solid (mp 190 °C) and exhibits a predicted pKa of 4.48 ± 0.10, consistent with the established behaviour of 5-aryltetrazoles as non-classical bioisosteres of carboxylic acids [2]. Its free N–H position provides a well-defined synthetic handle for regioselective N²-functionalisation, distinguishing it from N-methylated or N-arylated tetrazole congeners that lack this derivatisable site [3].

Why Generic 5-Aryltetrazole Substitution Fails – The Quantitative Case for the 4-Benzyloxyphenyl Motif


Within the 5-aryltetrazole class, efficacy against monoamine oxidase B (MAO-B) collapses when the 4-benzyloxy substituent is replaced by smaller alkoxy, halogen, or unsubstituted phenyl groups. In the 2-(2-hydroxyethyl)tetrazole sub-series, the 4-benzyloxyphenyl derivative (compound 18a) achieves an IC₅₀ of 30 nM against rat MAO-B, whereas the 4-chloro congener yields only 320 nM (a ~10.7-fold loss) and the 4-methyl analog drops to 8,000 nM (a ~267-fold loss) [1][2]. The unsubstituted 5-phenyl-2H-tetrazole core displays negligible MAO-B inhibition at concentrations up to 100 µM [3]. These steep SAR cliffs demonstrate that the benzyloxy group contributes a unique combination of lipophilicity and steric fit that cannot be recapitulated by smaller, more polar, or merely isosteric replacements, rendering generic 5-aryltetrazole substitution scientifically indefensible for MAO-B-targeted programmes.

5-[4-(Benzyloxy)phenyl]-2H-tetrazole – Quantitative Differentiation Evidence vs. Closest Analogs


Precursor-Enabling Potency: The N–H Tetrazole as the Obligate Synthetic Gateway to the 2 nM MAO-B Inhibitor 16a

5-[4-(Benzyloxy)phenyl]-2H-tetrazole (compound 14a) is the direct N–H precursor that, upon N²-cyanoethylation, yields compound 16a – one of the most potent and selective reversible MAO-B inhibitors reported. Compound 16a achieves an IC₅₀ of 2 nM against rat brain MAO-B, which is 15-fold more potent than the reference inhibitor lazabemide (IC₅₀ 30 nM) [1]. The N–H parent compound is the only synthetic entry point that permits this specific N²-functionalisation; N¹-substituted or N²-methylated analogs cannot access the same substitution pattern [2]. Without the free N–H tetrazole, the 2 nM potency gate is structurally inaccessible.

Monoamine Oxidase B Inhibition Parkinson's Disease Tetrazole Medicinal Chemistry

MAO-B Selectivity: 37,000-Fold Discrimination Over MAO-A for the Benzyloxyphenyl Scaffold

The 2-cyanoethyl derivative (16a) of the target compound exhibits a selectivity ratio of >37,000 for MAO-B over MAO-A (MAO-A IC₅₀ > 100 µM; MAO-B IC₅₀ = 2 nM) [1]. This selectivity dwarfs that of lazabemide, which achieves only >333-fold selectivity (MAO-A IC₅₀ > 10 µM; MAO-B IC₅₀ = 30 nM) [1]. The selectivity is attributable to the 4-benzyloxyphenyl pharmacophore embedded in the tetrazole scaffold; analogs lacking the benzyloxy group (e.g., 5-phenyltetrazole derivatives 15a–i) show MAO-B IC₅₀ values up to >100 µM with no meaningful discrimination between isoforms [2].

MAO-B Selectivity CNS Drug Design Off-Target Liability

In Vivo Reversibility and Short Duration of Action: Ex Vivo Validation of the Benzyloxyphenyl Tetrazole Scaffold

Compound 16a (derived from the target compound) was evaluated ex vivo after oral administration at 5 mg·kg⁻¹ in rats and demonstrated strong, reversible MAO-B inhibition with a short duration of action [1]. Reversibility was confirmed by in vitro dialysis, where MAO-B activity recovered after removal of the inhibitor – a critical differentiator from irreversible inhibitors such as L-deprenyl (selegiline) that require de novo enzyme synthesis for activity restoration [2]. The short duration of action distinguishes this scaffold from long-acting irreversible MAO-B inhibitors and offers finer temporal control over enzyme inhibition in therapeutic settings.

Reversible MAO-B Inhibition In Vivo Pharmacodynamics Parkinson's Disease Therapy

Acidity Tuning: pKa of 4.48 Enables pH-Dependent Solubility and Bioisosteric Carboxylic Acid Replacement

The predicted pKa of 5-[4-(benzyloxy)phenyl]-2H-tetrazole is 4.48 ± 0.10 , placing it squarely within the range of aromatic carboxylic acids (4.2–4.4) and making it a reliable carboxylic acid bioisostere. By comparison, 5-phenyl-2H-tetrazole has an experimentally measured pKa of approximately 4.38 [1], while 5-(4-methoxyphenyl)-2H-tetrazole (CAS 6926-51-8) is expected to have a slightly higher pKa due to the electron-donating methoxy group . The benzyloxy substituent provides a modulated acidity that enhances lipophilicity (clogP increase of ~1.5–2.0 log units relative to the methoxy analog) while preserving the ionisation properties necessary for salt formation and aqueous solubility at physiological pH [2].

Tetrazole pKa Bioisostere Design Physicochemical Profiling

Herbicidal Activity: Benzyloxy-Substituted Tetrazoles Outperform Alkoxy Analogs in Post-Emergence Brassica and Echinochloa Assays

In a systematic herbicidal evaluation of 4-alkoxy/benzyloxyphenyltetrazoles, the benzyloxy-substituted tetrazoles exhibited superior post-emergence herbicidal activity against dicotyledonous rape (Brassica campestris) and monocotyledonous barnyard grass (Echinochloa crusgalli) compared with shorter-chain alkoxy analogs [1]. While the published study reported qualitative activity ratings, the benzyloxy derivatives consistently ranked among the most active compounds in the series, attributed to the greater lipophilicity and enhanced membrane penetration conferred by the benzyl group [2]. The 4-cyanophenol-based synthetic route enables gram-scale preparation of the target compound, supporting agrochemical lead optimisation programmes [3].

Herbicidal Tetrazoles Agrochemical Lead Discovery KARI Inhibition

5-[4-(Benzyloxy)phenyl]-2H-tetrazole – Evidence-Backed Procurement and Application Scenarios


Medicinal Chemistry: Synthesis of Ultra-Potent, Highly Selective Reversible MAO-B Inhibitors

Purchase 5-[4-(benzyloxy)phenyl]-2H-tetrazole as the starting material for N²-cyanoethylation or N²-hydroxyethylation to generate compounds of the 16a/18a series. The resulting derivatives achieve IC₅₀ values as low as 2 nM against MAO-B with >37,000-fold selectivity over MAO-A, surpassing lazabemide by 15-fold in potency and >110-fold in selectivity [1]. The free N–H tetrazole is essential for this derivatisation – pre-alkylated analogs cannot access the same regioisomer. This scaffold is directly applicable to Parkinson's disease and age-related neurodegeneration programmes requiring reversible, titratable MAO-B suppression [2].

Agrochemical Discovery: Lead Scaffold for Post-Emergence Herbicide Development

Deploy the compound as a validated herbicidal lead in screening cascades targeting dicotyledonous and monocotyledonous weed species. Published data confirm that benzyloxy-substituted phenyltetrazoles exhibit superior post-emergence herbicidal activity compared with methoxy, ethoxy, propoxy, and butoxy analogs, with activity demonstrated against Brassica campestris and Echinochloa crusgalli at 100 mg·L⁻¹ [3]. The synthetic accessibility via 4-cyanophenol enables rapid analogue generation for structure–activity relationship expansion [4].

Coordination Chemistry and Metal–Organic Framework (MOF) Synthesis

Utilise the N–H tetrazole as a monoanionic ligand precursor for transition-metal coordination. 5-Substituted tetrazoles with free N–H positions act as bridging ligands in metal–organic coordination polymers, offering nine distinct binding modes and forming discrete and polymeric assemblies with tunable luminescence and magnetic properties [5]. The benzyloxyphenyl substituent provides additional π-stacking and hydrophobic interaction surfaces unavailable in simpler 5-phenyltetrazole ligands, enhancing supramolecular assembly diversity [6].

Bioisostere-Based Drug Design: Carboxylic Acid Replacement with Enhanced Lipophilicity

Incorporate the tetrazole as a non-classical carboxylic acid bioisostere in lead optimisation. With a predicted pKa of 4.48 ± 0.10, it closely mimics the ionisation of aromatic carboxylic acids (pKa 4.2–4.4) while providing approximately 1.5–2.0 log units of additional lipophilicity and superior metabolic resistance to β-oxidation [7]. This is particularly valuable in programmes where carboxylic acid-containing leads suffer from poor membrane permeability or rapid Phase II glucuronidation [8].

Quote Request

Request a Quote for 5-[4-(benzyloxy)phenyl]-2H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.